Kipukasin H

Description

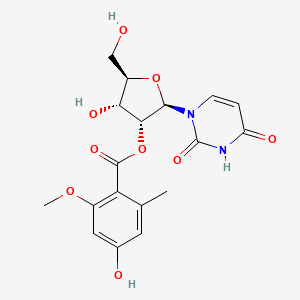

Structure

2D Structure

3D Structure

Properties

CAS No. |

1136789-16-6 |

|---|---|

Molecular Formula |

C18H20N2O9 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C18H20N2O9/c1-8-5-9(22)6-10(27-2)13(8)17(25)29-15-14(24)11(7-21)28-16(15)20-4-3-12(23)19-18(20)26/h3-6,11,14-16,21-22,24H,7H2,1-2H3,(H,19,23,26)/t11-,14-,15-,16-/m1/s1 |

InChI Key |

RARUJUZFKGDIOM-RAEVTNRLSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O)OC)O |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2C(C(OC2N3C=CC(=O)NC3=O)CO)O)OC)O |

Origin of Product |

United States |

Origin, Isolation, and Cultivation Methodologies of Kipukasin H

Kipukasin H is a nucleoside derivative that belongs to a larger family of related compounds known as kipukasins. The discovery and subsequent study of these molecules have provided insights into the chemical diversity of marine-derived fungi.

The primary source of this compound is the fungus Aspergillus versicolor. Specifically, it was isolated from a strain of this fungus derived from a marine gorgonian of the species Dichotella gemmacea. This gorgonian, a type of soft coral, was collected from the Xisha Islands in the South China Sea. The association between the fungus and its marine host highlights the unique ecological niches that can produce novel secondary metabolites. Earlier discoveries of related compounds, kipukasins A-G, were made from terrestrial isolates of Aspergillus versicolor found in Hawaii, including one from a Ganoderma australe basidioma. nih.govnih.gov

The production of this compound is achieved through the controlled cultivation of the Aspergillus versicolor fungus. A common and effective method employed is solid-state fermentation (SSF). nih.govresearchgate.netresearchgate.netgoogle.com In this technique, the fungus is grown on a moist, solid substrate in the near absence of free-flowing water. For the production of kipukasins, rice is a frequently used substrate. nih.govmdpi.com The fungus is inoculated onto sterilized rice and incubated at a controlled temperature, typically around 23-28°C, for an extended period, which can be up to 30 days, to allow for sufficient growth and metabolite production. nih.govmdpi.comnih.gov

The isolation of this compound from the fungal culture begins with an extraction process. The entire fermented rice mixture is extracted using an organic solvent, most commonly ethyl acetate (B1210297) (EtOAc). nih.gov This crude extract contains a complex mixture of fungal metabolites, including this compound. To isolate the target compound, this extract is subjected to a series of chromatographic separations. The general procedure involves an initial solvent partitioning step, followed by column chromatography. A typical sequence includes separation on a Sephadex LH-20 column, which separates molecules based on their size, followed by further purification using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This multi-step process is essential to separate this compound from other closely related kipukasins and structurally different metabolites produced by the fungus. nih.gov

The purification of a single compound like this compound from a crude fungal extract is a significant challenge due to the chemical complexity of the mixture. Fungal extracts often contain numerous secondary metabolites with similar structural properties, making their separation difficult. Advanced chromatographic techniques are therefore indispensable for achieving high-purity isolation.

High-performance liquid chromatography (HPLC) is a cornerstone of this process, particularly in a reversed-phase configuration. nih.gov For the kipukasin family, specific methods have been detailed using C18 columns, where a gradient of solvents, such as acetonitrile (B52724) and water, is used to elute the individual compounds from the column. nih.gov The precise control over the solvent gradient allows for the fine-tuning of the separation, enabling the resolution of compounds with only minor structural differences.

Modern advancements in liquid chromatography offer even greater resolving power. Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) utilize columns with smaller particle sizes (typically under 2 µm), which results in significantly higher efficiency and resolution compared to traditional HPLC. This allows for faster separations and better resolution of closely eluting peaks in a complex mixture. Other specialized techniques like centrifugal partition chromatography (CPC), a form of counter-current chromatography, are also employed for the preparative separation of natural products from fungal extracts. These advanced methods are critical for obtaining the pure compounds necessary for structural elucidation and further research.

Table 1: Chromatographic Methods for Kipukasin Isolation

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Sephadex LH-20 | e.g., Dichloromethane-Hexanes, Dichloromethane-Acetone | Initial fractionation based on size | nih.gov |

| Reversed-Phase HPLC | C18 (e.g., Alltech Apollo 5-μm) | Acetonitrile/Water Gradient | Fine purification of individual compounds | nih.gov |

| Silica Gel Chromatography | Silica Gel | e.g., Dichloromethane/Methanol Gradient | Fractionation of extracts | nih.gov |

Once this compound has been isolated, its purity must be rigorously assessed. This is a critical step to ensure that the compound's identity is correct and that any subsequent scientific findings can be reliably attributed to it. A combination of spectroscopic and chromatographic methods is typically used for this purpose.

The structural identity of this compound is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS). These methods provide detailed information about the compound's atomic structure and its exact molecular formula (C₁₈H₂₀N₂O₉ for this compound).

For quantitative purity assessment, chromatographic methods are again employed. A common approach is to use HPLC coupled with a detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector. The purity of commercially available this compound, for instance, has been reported as ≥95% based on LC/MS-UV analysis. This method separates the compound from any remaining impurities, and the relative area of the peaks in the chromatogram provides a measure of purity.

For a more absolute and often more accurate assessment, Quantitative NMR (qNMR) has become a powerful tool in natural product chemistry. nih.govnih.govacs.org qNMR determines the purity of a substance by comparing the integral of a specific signal from the analyte against that of a certified internal standard of known purity and concentration. nih.gov This method is highly valued because it is often non-destructive and provides a direct measurement of the molar quantity of the compound, which is less dependent on the compound's response factor compared to many chromatographic detectors. acs.org The combination of these orthogonal techniques—chromatography and qNMR—provides a high degree of confidence in the purity value assigned to the isolated compound.

Table 2: Purity Assessment and Characterization Data for this compound

| Parameter | Method/Value | Purpose |

|---|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₉ | Determination of elemental composition |

| Structural Elucidation | NMR, HRESIMS | Confirmation of chemical structure |

| Purity Analysis | LC/MS-UV | Quantitative assessment of purity (≥95%) |

| Orthogonal Purity Analysis | Quantitative NMR (qNMR) | Absolute quantification and purity verification |

Chemical Structure and Properties of Kipukasin H

The definitive structure of Kipukasin H was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). While the primary literature containing the detailed spectroscopic data for this compound is not widely available, its structural assignment is based on the analysis of its 1D and 2D NMR spectra and its exact mass measurement. researchgate.net

Based on the initial report, this compound is a uridine (B1682114) derivative, similar to other members of the kipukasin family. nih.govresearchgate.net The core structure consists of a uracil (B121893) base linked to a ribofuranose sugar. The key distinguishing feature of the kipukasins is the presence of an aroyl group esterified to one of the hydroxyl groups of the ribose moiety. The specific aroyl group and its point of attachment on the ribose ring define the individual kipukasin.

Table 1: Known Members of the Kipukasin Family and Their Fungal Source

| Compound Name | Producing Organism |

| Kipukasin A-G | Aspergillus versicolor (Hawaiian isolates) nih.govnih.gov |

| This compound, I | Undescribed Aspergillus sp. (marine-derived) researchgate.net |

| Kipukasin J | Aspergillus flavus (marine isolate) nih.gov |

| Kipukasin M, N | Aspergillus versicolor (marine-derived) acs.org |

Advanced Spectroscopic and Chiroptical Methodologies for Structural Elucidation of Kipukasin H

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules in solution. For Kipukasin H and its analogs, a suite of one-dimensional and two-dimensional NMR experiments were instrumental in piecing together its molecular framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis

The initial characterization of the kipukasin family of compounds, including the structural backbone of this compound, relies heavily on ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon skeleton.

Analysis of the ¹H NMR spectra of related kipukasins, such as kipukasin A, revealed key structural features that are characteristic of this family of compounds. These include signals corresponding to a 1,2,3,5-tetrasubstituted benzene (B151609) ring, a 1,2-disubstituted olefin, four oxymethine protons, and an oxymethylene unit, which together suggest the presence of a modified ribose moiety. nih.gov Additionally, the spectra show resonances for methoxy (B1213986) groups and aryl or acetyl methyl groups. nih.gov The ¹³C NMR data complements this by indicating the presence of carbonyl or amide carbons, further defining the functional groups present. nih.gov

While the specific spectral data for this compound is not publicly detailed, the following table presents representative ¹H and ¹³C NMR data for the closely related Kipukasin D, which shares the same molecular formula (C₁₈H₂₀N₂O₉) as proposed for some related structures, illustrating the types of signals observed for this class of compounds. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Kipukasin Analog (Kipukasin D in CDCl₃) Data is illustrative and based on published values for a closely related compound. nih.gov

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Uracil (B121893) Moiety | ||

| 2 | 151.0 | |

| 4 | 163.7 | |

| 5 | 102.8 | 7.67 (d, 8.1) |

| 6 | 141.1 | 5.60 (d, 8.1) |

| Ribose Moiety | ||

| 1' | 87.9 | 6.11 (d, 6.4) |

| 2' | 74.8 | 4.65 (t, 5.4) |

| 3' | 70.0 | 4.30 (t, 5.1) |

| 4' | 84.0 | 4.19 (m) |

| 5'a | 62.9 | 3.93 (dd, 12.0, 2.7) |

| 5'b | 3.80 (dd, 12.0, 3.0) | |

| Aroyl Moiety | ||

| 1'' | 114.5 | |

| 2'' | 159.6 | |

| 3'' | 96.7 | 6.34 (d, 2.1) |

| 4'' | 159.4 | |

| 5'' | 108.8 | 6.50 (d, 2.1) |

| 6'' | 134.1 | |

| 7'' | 165.2 | |

| 8'' | 21.0 | 2.51 (s) |

| 2''-OCH₃ | 56.1 | 3.83 (s) |

| 4''-OCH₃ | 55.8 | 3.79 (s) |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Correlation Techniques

To assemble the molecular puzzle, two-dimensional NMR experiments are essential. These techniques reveal correlations between nuclei, allowing for the establishment of covalent bonds and spatial proximities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the kipukasins, COSY is crucial for tracing the connectivity within the ribose sugar ring, establishing the sequence of the oxymethine and oxymethylene protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This technique definitively links the proton signals to their corresponding carbon atoms in the skeleton, as shown in Table 1. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, irrespective of their covalent bonding. This is vital for determining stereochemistry. For example, in a related kipukasin, a NOESY correlation between a methoxy signal and an aromatic proton helped to unambiguously assign the position of the methoxy group on the benzene ring. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Elemental Composition and Fragmentation Pattern Analysis

HRESIMS is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRESIMS analysis would provide a precise mass measurement, from which the molecular formula, C₁₈H₂₀N₂O₉, was likely determined. researchgate.net This formula is critical as it establishes the number of atoms of each element present and allows for the calculation of the degree of unsaturation, which guides the structure elucidation process.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can also provide valuable structural information by revealing how the molecule breaks apart. For a nucleoside derivative like this compound, characteristic fragmentation would involve the cleavage of the glycosidic bond, separating the nucleobase from the sugar moiety, and the loss of small molecules like water or carbon dioxide.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

While NMR and MS are excellent for determining the planar structure and some relative stereochemistry, the absolute configuration of chiral centers often requires chiroptical methods like Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

For the kipukasin family, the ribose sugar contains multiple stereocenters. The experimental CD spectrum of this compound, when compared to the spectra of known related compounds or to theoretically calculated spectra using methods like time-dependent density functional theory (TD-DFT), allows for the assignment of the absolute configuration of these chiral centers. wikipedia.orgnih.govresearchgate.net For example, the sign of the Cotton effects in the CD spectrum can be characteristic of the D- or L-configuration of the sugar moiety. In the study of kipukasin A, alkaline hydrolysis yielded uridine (B1682114), whose CD spectrum was measured to help confirm the stereochemistry. nih.gov

X-ray Crystallography in the Definitive Determination of Related Kipukasin Structures

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netyoutube.com This technique requires the molecule to be crystallized, which can be a significant challenge. A beam of X-rays is diffracted by the electrons in the crystal, producing a diffraction pattern that can be mathematically transformed into a three-dimensional electron density map. From this map, the precise position of each atom in the molecule can be determined.

Biosynthetic Pathways and Precursor Analysis of Kipukasin H

Proposed Biosynthetic Origins within Aspergillus Metabolism

The molecular structure of Kipukasin H, featuring a uridine (B1682114) nucleoside acylated with a substituted aromatic acid, strongly suggests a convergent biosynthetic pathway where two major metabolic routes intersect. The uridine portion is derived from primary metabolism, specifically the de novo pyrimidine (B1678525) biosynthesis pathway, while the aroyl group is characteristic of secondary metabolism, originating from the polyketide pathway.

Nucleoside Biosynthesis Precursors and Modifications

The foundational scaffold of this compound is uridine, a pyrimidine nucleoside central to numerous biological processes, including as a monomer for RNA synthesis. In fungi, the de novo biosynthesis of pyrimidines is a well-established pathway that provides the necessary precursors for uridine formation. nih.gov

The process commences with the synthesis of carbamoyl (B1232498) phosphate (B84403) and its subsequent reaction with aspartate. A series of enzymatic steps leads to the formation of the first key pyrimidine intermediate, orotate. This is then attached to a phosphoribosyl pyrophosphate (PRPP) molecule to yield orotidine (B106555) 5'-monophosphate (OMP). A final decarboxylation step, catalyzed by orotidylate decarboxylase, produces uridine 5'-monophosphate (UMP). mdpi.com UMP serves as the direct precursor to other pyrimidine nucleotides and, through dephosphorylation, to the uridine nucleoside that forms the core of this compound. While this pathway is conserved across many fungi, the specific regulation and enzyme kinetics within the Kipukasin-producing Aspergillus species remain to be elucidated.

Polyketide Pathway Involvement in Aroyl Moiety Biogenesis

The aroyl component of this compound is a substituted benzoic acid derivative, a classic hallmark of fungal polyketide biosynthesis. This pathway utilizes simple acyl-CoA precursors, typically acetyl-CoA as a starter unit and malonyl-CoA as extender units, in a repetitive, assembly-line fashion analogous to fatty acid synthesis. nih.gov The process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).

Fungal aromatic polyketides are typically synthesized by non-reducing PKSs (NR-PKSs). These enzymes contain specific domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), that work iteratively to build a poly-β-keto chain. The length and initial folding of this chain are dictated by the PKS itself. Subsequent cyclization and aromatization reactions, often catalyzed by associated product template (PT) and thioesterase/Claisen cyclase (TE/CLC) domains, generate the diverse array of aromatic structures seen in fungal metabolites. The specific pattern of substitution on the aroyl ring of this compound would be determined by the starter unit selected by the PKS and any subsequent tailoring reactions such as methylation or hydroxylation, catalyzed by enzymes encoded within the same biosynthetic gene cluster.

Enzymatic Mechanisms Implicated in this compound Assembly

The final assembly of this compound requires the covalent linkage of the two precursor moieties: the uridine nucleoside and the polyketide-derived aroyl acid. This esterification reaction is presumed to be catalyzed by a specific enzyme, likely an acyltransferase. While the precise enzyme responsible for this step in this compound biosynthesis has not been identified, acyltransferases are known to play a crucial role in the final steps of many secondary metabolite pathways, transferring acyl groups to a variety of acceptor molecules. nih.gov

In the context of this compound, an acyl-CoA synthetase would first need to activate the free carboxylic acid of the aroyl moiety to its corresponding CoA-thioester. This activated aroyl-CoA would then serve as the substrate for an acyltransferase, which would catalyze the ester bond formation with one of the hydroxyl groups on the ribose ring of uridine. The regioselectivity of this acylation is a key step in determining the final structure of the different Kipukasin analogues.

Genetic Studies of Biosynthetic Gene Clusters in Kipukasin-Producing Fungi

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically found organized together in the genome in what is known as a biosynthetic gene cluster (BGC). mdpi.com This co-localization facilitates the coordinated regulation of the entire pathway. A putative this compound BGC would be expected to contain the core gene for the NR-PKS responsible for synthesizing the aroyl moiety.

Additionally, the cluster would likely harbor genes encoding for:

Tailoring enzymes: Such as methyltransferases and oxidases that modify the polyketide backbone to create the specific substitution pattern of the this compound aroyl group.

An acyl-CoA synthetase: To activate the polyketide-derived carboxylic acid.

An acyltransferase: To catalyze the final esterification with uridine.

A transcriptional regulator: A protein, often a transcription factor, that controls the expression of all the genes within the cluster.

Transporter proteins: To export the final product out of the fungal cell.

To date, the specific biosynthetic gene cluster responsible for the production of this compound or any other Kipukasin has not been identified or characterized in the scientific literature. The identification and functional analysis of this BGC through genomic sequencing, gene knockout experiments, and heterologous expression would be the definitive step in fully elucidating the biosynthetic pathway of this unique fungal metabolite. Such studies would provide a complete picture of the genetic and enzymatic machinery that Aspergillus species have evolved to create the Kipukasin family of compounds.

Strategies for the Total Synthesis of Kipukasin Derivatives

While a specific total synthesis for this compound has not been published, the successful synthesis of the closely related kipukasin A provides a blueprint for accessing this family of molecules. Current time information in Los Angeles, CA, US.nih.gov The strategies employed highlight key challenges in nucleoside chemistry, including the stereocontrolled formation of the glycosidic bond and the regioselective manipulation of multiple hydroxyl groups.

Multi-Step Synthetic Routes and Methodological Innovations (e.g., Vorbrüggen Glycosylation)

The total synthesis of kipukasin derivatives is a multi-step process that relies on the careful orchestration of protecting group chemistry and the strategic formation of key bonds. Current time information in Los Angeles, CA, US. A notable innovation in this context is the application of the Vorbrüggen glycosylation, a powerful method for the formation of the C-N glycosidic bond between a silylated nucleobase and a protected sugar. Current time information in Los Angeles, CA, US.researchgate.netmdpi.com

In the synthesis of kipukasin A, a key intermediate, a protected ribofuranose donor, was coupled with silylated uracil (B121893) in the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to afford the desired β-nucleoside with high stereoselectivity. Current time information in Los Angeles, CA, US. This reaction is a cornerstone of nucleoside synthesis due to its reliability and stereochemical outcome, which is often directed by a participating group at the C-2' position of the sugar. Current time information in Los Angeles, CA, US.mdpi.com

A significant methodological innovation in the synthesis of a kipukasin A precursor was the use of an ortho-alkynylbenzoate group as a novel protecting group for the 5'-hydroxyl function. This group proved to be stable during the critical Vorbrüggen glycosylation step and could be selectively removed under mild, gold-catalyzed conditions, leaving other sensitive functional groups intact. Current time information in Los Angeles, CA, US.

Table 1: Key Reactions in the Total Synthesis of a Kipukasin A Precursor Current time information in Los Angeles, CA, US.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Acetonide Formation | I₂, Acetone | Protection of 1',2'-hydroxyls of the ribose |

| 2 | Benzoylation | 2-Iodobenzoyl chloride, Pyridine | Protection of the 5'-hydroxyl group |

| 3 | Sonogashira Coupling | 1-Hexyne, PdCl₂(PPh₃)₂, CuI, Et₃N | Introduction of the alkynyl moiety |

| 4 | Esterification | 2,4-dimethoxy-6-methylbenzoic acid, DMAP, Et₃N | Acylation of the 3'-hydroxyl group |

| 5 | Vorbrüggen Glycosylation | Silylated Uracil, TMSOTf, MeCN | Formation of the β-glycosidic bond |

| 6 | Deprotection | Ph₃PAuOTf, H₂O, EtOH, CH₂Cl₂ | Selective removal of the 5'-O-alkynylbenzoate |

Stereoselective Synthesis Approaches for Ribofuranoside Moieties

The stereochemistry of the ribofuranoside moiety is crucial for the biological activity of nucleoside analogs. In the synthesis of kipukasin derivatives, achieving the correct β-anomeric configuration is paramount. The Vorbrüggen glycosylation inherently favors the formation of the β-anomer when a participating protecting group, such as an acetyl group, is present at the C-2' position of the ribose donor. Current time information in Los Angeles, CA, US.mdpi.com This group forms a transient dioxolanylium ion intermediate that shields the α-face of the ribose, directing the incoming nucleobase to attack from the β-face. mdpi.com

The synthesis of the ribofuranoside precursor itself requires careful stereocontrol. Starting from commercially available D-ribose, a series of protection and deprotection steps are employed to present the desired pattern of functional groups for the subsequent glycosylation reaction. Current time information in Los Angeles, CA, US.

Preparation of this compound Analogues and Derivatives

The generation of this compound analogues is driven by the desire to explore the structure-activity relationships (SAR) of this class of compounds and to potentially develop new therapeutic agents with improved properties.

Structural Modification Strategies for Functional Diversification

The natural diversity of the kipukasin family, with variations in the aroyl moiety and substitutions on the uracil base, provides a natural template for structural modification. nih.gov Strategies for functional diversification can be envisioned at several key positions:

Modification of the Aroyl Group: The synthesis of a library of aroyl esters at the 3'- and 5'-positions of the ribose would allow for the exploration of the impact of different aromatic substituents on biological activity.

Modification of the Uracil Base: Alterations to the uracil ring, such as alkylation or halogenation, could influence the compound's interaction with its biological targets.

Modification of the Ribose Moiety: Changes to the sugar portion, such as deoxygenation or the introduction of alternative sugars, would create a diverse set of analogues.

Semisynthetic Approaches from Natural Precursors

While no semisynthetic approaches for this compound have been explicitly reported, this strategy is a viable and efficient method for generating analogues. Natural kipukasins, isolated from fungal fermentation, could serve as starting materials for chemical modification. For instance, the selective hydrolysis of the ester groups on a naturally occurring kipukasin could provide a core structure that can be re-functionalized with a variety of different aroyl groups. nih.gov This approach would significantly shorten the synthetic route to new analogues compared to a full total synthesis.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While not specifically detailed for this compound synthesis, these principles can be applied to the synthesis of nucleoside analogues in general.

Key areas for the application of green chemistry in kipukasin synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring enzymatic reactions or the use of water as a solvent where possible.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. The use of gold and palladium catalysts in the synthesis of the kipukasin A precursor is an example of this principle. Current time information in Los Angeles, CA, US.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

The development of more sustainable synthetic routes to this compound and its analogues is an important goal for future research, ensuring that the potential benefits of these compounds can be realized with minimal environmental cost.

Conclusion

Fungal Source Organisms and Biogeographical Distribution

This compound is a natural product isolated from a fungus sourced from a unique and biodiverse location. researchgate.net The producing organism was discovered during ongoing studies of fungicolous fungi, which are fungi that live on other fungi. researchgate.net The specific isolate, identified as an undescribed species of Aspergillus, was found in a forest within Kipuka Ki, located in Volcanoes National Park in the Ka'u District of Hawaii. researchgate.net

The fungal isolate responsible for producing this compound is designated as MYC-2152 or NRRL 62124. researchgate.net Through sequencing studies, it was identified as a representative of a previously undescribed species belonging to the Aspergillus Section Versicolores. researchgate.net Other related compounds, kipukasins A–G, have been isolated from two different Hawaiian isolates of the known species Aspergillus versicolor. nih.govnih.govfigshare.comsigmaaldrich.com

Table 1: Fungal Sources of Kipukasin Compounds

The fungi that produce kipukasins occupy specific ecological niches, primarily as colonists of other fungi. researchgate.netnih.gov The undescribed Aspergillus sp. that produces this compound was isolated from the basidioma (fruiting body) of an Inonotus sp. fungus. researchgate.net This host fungus was found growing on a dead soap berry tree in its natural forest habitat. researchgate.net

Similarly, one of the Aspergillus versicolor isolates known to produce other kipukasins was obtained from the basidioma of Gandoderma australe, which was growing on a living tree in a montane mesic forest in Kipuka Pauula (Bird Park), Volcanoes National Park, Hawaii. nih.gov Another isolate was found on a white mycelial growth on the underside of a dead hardwood branch in a subalpine dry forest in Hawaii County. nih.gov

Table 2: Ecological and Geographical Origin of Kipukasin-Producing Fungi

Fermentation and Extraction Protocols for this compound Production

The production of this compound is achieved through controlled fungal fermentation followed by systematic extraction procedures to isolate the compound from the culture medium. researchgate.net

Solid-state fermentation (SSF) is the chosen method for cultivating the Aspergillus species to produce kipukasins. researchgate.netnih.gov This technique involves growing microorganisms on solid materials in the absence of free-flowing liquid. sarpublication.com Fungi, with their hyphal mode of growth, are particularly well-suited for colonizing solid substrates. sarpublication.comresearchgate.net For the production of related kipukasins A-G by A. versicolor, the fungus was cultured on a solid rice medium. nih.gov The cultures were incubated at 25°C for 30 days to allow for the elaboration of secondary metabolites, including the kipukasin compounds. nih.gov

Following fermentation, the entire culture mixture is harvested for extraction. nih.gov Ethyl acetate (B1210297) (EtOAc) has been effectively used as the primary solvent to extract the crude mixture of metabolites, including this compound, from the solid-substrate cultures. researchgate.netnih.gov The fermentation mixtures are typically extracted multiple times with the solvent to ensure a comprehensive recovery of the compounds. nih.gov

For further purification of related kipukasins, the crude ethyl acetate extract was subjected to a solvent partitioning step. nih.gov This involved dissolving the extract in acetonitrile (B52724) and washing it with hexanes. nih.gov This liquid-liquid partitioning helps to separate compounds based on their polarity, with the desired metabolites remaining in the acetonitrile fraction. nih.gov The combined, filtered solvent solutions are then evaporated to dryness to yield a crude extract ready for chromatographic separation. nih.gov

Chromatographic Separation Techniques for this compound Isolation

The final isolation of pure kipukasin compounds from the crude extract is accomplished using a combination of chromatographic techniques. nih.gov While the specific detailed protocol for this compound is not published, the methods used for other kipukasins, such as A-G, provide a clear framework. researchgate.netnih.gov

The purification process for kipukasins A-E began with the acetonitrile fraction from the solvent partition, which was first chromatographed on a Sephadex LH-20 column. nih.gov This size-exclusion chromatography step helps to separate molecules based on their size. nih.gov The resulting fractions were then subjected to reversed-phase high-performance liquid chromatography (HPLC) for fine separation. nih.govnih.gov Specific conditions for the HPLC separation of kipukasins F and G involved using a Rainin Dynamax C-18 column and a gradient elution system with acetonitrile and water as the mobile phase. nih.gov For example, one separation involved a gradient from 30% to 86% acetonitrile in water over 20 minutes, followed by a further increase to 100% acetonitrile. nih.gov This multi-step chromatographic approach is essential for isolating individual kipukasin analogues from the complex mixture of fungal metabolites. nih.gov

Table of Mentioned Compounds

A Scientific Review of the Fungal Metabolite this compound

This article provides a detailed examination of the chemical compound this compound, focusing on its origins, the methodologies for its cultivation and isolation, and the advanced analytical techniques used for its purification and characterization.

Biological Activity Spectrum and Mechanistic Investigations of Kipukasin H

Antibacterial Activity of Isolated Kipukasin H

This compound is a nucleoside derivative isolated from the fungus Aspergillus versicolor nih.gov. Research has demonstrated its selective antibacterial activity, particularly against Gram-positive bacteria. Studies involving novel nucleoside derivatives from a marine gorgonian-derived strain of A. versicolor identified this compound and its analogue Kipukasin I, which both exhibited antibacterial effects against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) value of 12.5 μM nih.gov. In the same study, two other known analogues, Kipukasin E and Kipukasin D, showed weaker activity against S. epidermidis, with MIC values of 50.0 μM for both compounds nih.gov.

While this compound's activity was specifically highlighted against S. epidermidis, other related compounds from the kipukasin family have also shown activity against different Gram-positive bacteria. For instance, Kipukasin A was found to be active against Staphylococcus aureus, and Kipukasin B showed activity against Bacillus subtilis nih.gov. Conversely, Kipukasins C through G were reported to be inactive in the same antibacterial assays, indicating that specific structural features are crucial for the observed bioactivity nih.gov.

Table 1: Antibacterial Activity of this compound and Analogues against Staphylococcus epidermidis

| Compound | Minimum Inhibitory Concentration (MIC) in μM |

|---|---|

| This compound | 12.5 |

| Kipukasin I | 12.5 |

| Kipukasin E | 50.0 |

| Kipukasin D | 50.0 |

The precise antimicrobial mechanism of action for this compound has not been extensively detailed in the available scientific literature. While its efficacy against Gram-positive bacteria like S. epidermidis is established through MIC values, the specific cellular or molecular targets and the pathways through which it exerts its inhibitory effects remain an area for future research. Elucidating this mechanism is a critical step for understanding its potential as a therapeutic lead.

Broader Biological Activities Observed in Kipukasin-Producing Fungal Extracts

Interestingly, while isolated kipukasins have demonstrated antibacterial properties, the broader biological profile of the crude extracts from the kipukasin-producing fungus, Aspergillus versicolor, reveals a different spectrum of activity. Crude extracts from A. versicolor cultures have shown modest antifungal activity nih.gov. However, when the isolated compounds were tested, Kipukasins A through G displayed no activity in disk assays against the fungus Fusarium verticillioides at concentrations of 200 μ g/disk nih.gov. This finding suggests that the observed antifungal effects of the crude extract are not attributable to these specific kipukasin compounds but rather to other metabolites produced by the fungus.

Similar to the observations in antifungal assays, crude extracts from the fermentation cultures of Aspergillus versicolor were found to possess significant anti-insectan activity nih.gov. However, further investigation revealed that this biological effect was not due to the kipukasin family of compounds. The anti-insectan activity of the crude extract was primarily accounted for by the presence of sterigmatocystin, a known mycotoxin and a major, unrelated metabolite in the cultures nih.gov.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Preliminary structure-activity relationship (SAR) studies can be inferred from the varying antibacterial activities of this compound and its analogues. The data against S. epidermidis provides a clear example, where this compound and I (MIC = 12.5 μM) are four times more potent than Kipukasin D and E (MIC = 50.0 μM) nih.gov. This significant difference in potency indicates that the specific structural moieties on these molecules are critical determinants of their antibacterial efficacy.

Further insights can be gained from the activity of other kipukasins against different bacterial strains. For example, Kipukasin A is active against S. aureus, while its desacetyl analogue, Kipukasin D, is inactive nih.gov. This highlights the importance of the acetyl group at the 2'-position of the furanose ring for activity against this particular bacterium. The general inactivity of Kipukasins C through G in these assays, when compared to the modest activity of A and B, further underscores that the nature and placement of substituents on both the uracil (B121893) base and the aroyl group attached to the ribofuranoside core are crucial for antibacterial action nih.gov. These findings suggest that targeted modifications to these specific positions could lead to the development of more potent antibacterial agents.

Table 2: Comparison of Activity for Kipukasin Analogues

| Compound | Target Organism | Activity | Key Structural Note |

|---|---|---|---|

| This compound | S. epidermidis | Active (MIC = 12.5 μM) nih.gov | - |

| Kipukasin I | S. epidermidis | Active (MIC = 12.5 μM) nih.gov | - |

| Kipukasin E | S. epidermidis | Weakly Active (MIC = 50.0 μM) nih.gov | - |

| Kipukasin D | S. epidermidis | Weakly Active (MIC = 50.0 μM) nih.gov | Desacetyl analogue of Kipukasin A nih.gov |

| Kipukasin D | S. aureus | Inactive nih.gov | |

| Kipukasin A | S. aureus | Active nih.gov | - |

| Kipukasin B | B. subtilis | Active nih.gov | - |

| Kipukasins C-G | S. aureus / B. subtilis | Inactive nih.gov | - |

Correlation of Structural Motifs with Bioactivity Profiles

While the precise structure of this compound has not been detailed in the available research, it belongs to a broader class of aroyl uridine (B1682114) derivatives known as kipukasins. By examining the structures and antibacterial activities of its known analogues (Kipukasins A-G), a structure-activity relationship (SAR) can be inferred for this compound class.

The core structure of the kipukasins consists of a uracil-1-β-D-ribofuranoside nucleoside. Variations in antibacterial activity among these compounds arise from different substitutions on both the ribose sugar moiety and the aroyl (aromatic ester) group attached to it.

Initial studies on Kipukasins A-G screened their activity against Staphylococcus aureus and Bacillus subtilis. In these assays, only Kipukasin A and Kipukasin B showed modest activity, while C through G were inactive. Kipukasin A was active against S. aureus, and Kipukasin B showed activity against B. subtilis.

Subsequent investigations into kipukasins isolated from a marine environment revealed that this compound, along with its co-isolated analogues Kipukasin I, E, and D, exhibited antibacterial effects against Staphylococcus epidermidis. This compound and I were the most potent, with a Minimum Inhibitory Concentration (MIC) of 12.5 µM, while Kipukasins D and E were less active, with MIC values of 50.0 µM.

This difference in activity highlights the importance of specific structural features:

Acylation of the Ribose: The presence and position of an acetyl group on the ribose sugar appear to be critical. Kipukasin A, active against S. aureus, possesses an acetate (B1210297) group at the C-2' position. Kipukasin D is the desacetyl analogue of Kipukasin A and was inactive in the same assay.

Aroyl Group Substitution: The pattern of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the benzoate (aroyl) unit significantly influences bioactivity. Kipukasin A features two methoxy groups on the aroyl ring, whereas the active Kipukasin B has one methoxy and one hydroxyl group. The regioisomer of Kipukasin B, Kipukasin C, was inactive, indicating that the precise positioning of these functional groups is crucial for activity.

Uracil Moiety Substitution: Kipukasins F and G feature an N-CH₃ group on the uracil ring and were found to be inactive in initial antibacterial screens.

The potent activity of this compound against S. epidermidis suggests its unique structural combination is particularly effective against this pathogen.

| Compound | Key Structural Features | Reported Antibacterial Activity |

|---|---|---|

| Kipukasin A | 2'-Acetyl; 2',4'-dimethoxybenzoyl at 3' | Active vs. S. aureus (18-mm zone at 100 µg) |

| Kipukasin B | 2'-Acetyl; 2'-methoxy-4'-hydroxybenzoyl at 3' | Active vs. B. subtilis (12-mm zone at 100 µg) |

| Kipukasin C | 2'-Acetyl; 2'-hydroxy-4'-methoxybenzoyl at 3' | Inactive |

| Kipukasin D | Desacetyl of Kipukasin A | Inactive vs. S. aureus/B. subtilis; Active vs. S. epidermidis (MIC 50.0 µM) |

| Kipukasin E | Acyl group at C-2' | Inactive vs. S. aureus/B. subtilis; Active vs. S. epidermidis (MIC 50.0 µM) |

| Kipukasin F | N-CH₃ on uracil | Inactive |

| Kipukasin G | N-CH₃ on uracil; Desacetyl of Kipukasin F | Inactive |

| This compound | Novel nucleoside derivative (structure not specified) | Active vs. S. epidermidis (MIC 12.5 µM) |

Design and Evaluation of Biologically Active Derivatives

Currently, there is no information available in the scientific literature regarding the synthetic design and evaluation of new, non-natural derivatives of this compound. The existing research focuses on the isolation and characterization of the naturally occurring kipukasin compounds.

The evaluation of biological activity has been conducted on these natural analogues. As noted, this compound was isolated alongside other derivatives, including Kipukasin I, D, and E. The comparative testing of this suite of related natural compounds provides the primary basis for understanding their biological potential. The finding that this compound and I are four times more potent against S. epidermidis than Kipukasins D and E underscores the significant impact of subtle structural variations on antibacterial efficacy.

Molecular Targets and Cellular Pathways Influenced by this compound

The specific molecular targets and cellular pathways affected by this compound have not yet been elucidated. However, based on its structural class as a uridine nucleoside analogue, it is possible to hypothesize its general mechanism of action.

Nucleoside analogues often function as antimetabolites. nih.govfrontiersin.org They mimic endogenous nucleosides and can interfere with the synthesis of nucleic acids (DNA and RNA) or bacterial cell walls. nih.govnih.gov For many antibacterial nucleosides, a primary target is the bacterial cell wall biosynthesis pathway. nih.gov Specifically, some uridine-containing antibiotics are known to inhibit enzymes like translocase MraY, which is essential for the formation of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

Alternatively, nucleoside analogues can be metabolized by bacterial enzymes, such as thymidine kinase, and subsequently incorporated into DNA or RNA, leading to chain termination and the inhibition of replication and protein synthesis. nih.govfrontiersin.org Given that bacteria are rapidly proliferating organisms, interference with DNA or RNA replication is an effective antibacterial strategy. oup.com The selective toxicity of such compounds often relies on differences between bacterial and mammalian enzymes involved in nucleoside metabolism. nih.gov

Further research is required to determine the precise mechanism by which this compound exerts its antibacterial effect on S. epidermidis.

Advanced Research Perspectives and Future Directions

Exploration of Untapped Fungal Diversity for Novel Kipukasin Discovery

The quest for new bioactive compounds is leading researchers to explore the vast, untapped diversity of the fungal kingdom. Fungi, particularly those from unique ecological niches such as marine environments, are a recognized source of structurally diverse and biologically active secondary metabolites. mdpi.comnih.gov The initial discovery of Kipukasin H from the marine gorgonian-derived fungus Aspergillus versicolor from the Xisha Islands in the South China Sea underscores the potential of marine fungi as a source for novel kipukasin analogues. nih.govfrontiersin.orgresearchgate.net

Researchers are increasingly turning their attention to previously un- or under-explored fungal habitats to isolate new strains that may produce unique kipukasins. These environments include deep-sea sediments, hydrothermal vents, and symbiotic associations with other marine organisms. researchgate.net The use of multi-gene phylogenetic analysis is enhancing the accuracy of fungal identification, allowing for a more targeted approach to discovering novel species and, by extension, novel chemical entities. researchgate.netvliz.be The rationale is that unique environments exert distinct evolutionary pressures, leading to the development of unique metabolic pathways and the production of novel secondary metabolites like new kipukasin derivatives.

Application of Genomic and Proteomic Approaches to Elucidate Biosynthesis

Understanding how this compound is naturally synthesized is a key area of research. Modern genomic and proteomic approaches are powerful tools for elucidating the biosynthetic pathways of fungal secondary metabolites. nih.govfrontiersin.org Genomic analysis of fungi has revealed that a large number of biosynthetic gene clusters (BGCs) are often "silent" or expressed at very low levels under standard laboratory conditions. nih.govfrontiersin.orgnih.govresearchgate.net These silent gene clusters represent a vast, unexplored reservoir of chemical diversity.

One effective strategy to activate these cryptic pathways is through chemical epigenetic modification. nih.govfrontiersin.org Studies have shown that treating cultures of Aspergillus versicolor with epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors, can induce the production of new and known kipukasins, including this compound. mdpi.com This approach not only enhances the yield of known compounds but also leads to the discovery of entirely new derivatives. frontiersin.orgnih.gov By analyzing the fungal genome and proteome before and after treatment with these modifiers, researchers can identify the specific gene clusters and enzymes responsible for kipukasin biosynthesis. This knowledge is crucial for the future bio-engineering of these pathways for enhanced production.

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production of Kipukasins

While chemical synthesis of complex natural products like this compound is possible, it often involves multiple steps, low yields, and the use of harsh reagents. Consequently, there is a growing interest in developing more sustainable and efficient production methods through chemoenzymatic synthesis and biocatalysis. These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations.

For nucleoside derivatives like this compound, enzymes such as nucleoside phosphorylases and lipases are of particular interest. For instance, lipases can be used for the regioselective acylation of the primary hydroxyl group of uridine (B1682114) derivatives, a key structural feature of kipukasins. Researchers are exploring the use of immobilized enzymes in continuous-flow microreactors to improve reaction efficiency and scalability. While specific chemoenzymatic synthesis routes for this compound are still under development, the broader success in the synthesis of other nucleoside analogues provides a strong proof-of-concept for this strategy.

Computational Chemistry and Molecular Modeling in this compound SAR Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and development for predicting the Structure-Activity Relationship (SAR) of bioactive compounds. For this compound, these in silico methods can provide valuable insights into how its chemical structure relates to its biological activity, such as its antibacterial properties. nih.gov

Molecular docking studies, for example, can simulate the interaction of this compound with its potential biological targets, such as essential bacterial enzymes. nih.gov By understanding these interactions at the molecular level, researchers can predict which parts of the this compound molecule are crucial for its activity. This knowledge can then guide the rational design of new, more potent analogues. For instance, comparing the activity of different kipukasin derivatives, such as this compound, D, and E, against various bacterial strains can help in building predictive SAR models. nih.gov While detailed computational studies specifically on this compound are still emerging, the application of these methods to other antimicrobial compounds has proven to be a powerful approach for lead optimization. nih.govmdpi.com A preliminary SAR analysis on a range of compounds including this compound has been conducted in the context of antifouling activity, suggesting that structural modifications can significantly impact biological function. nih.gov

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of this compound, researchers are moving towards the integration of multiple 'omics' data sets, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach allows for a holistic view of how a compound affects a biological system, from the genetic level to the metabolic output. nih.gov

Q & A

Q. What are the key structural features of Kipukasin H, and how do they influence its synthesis?

this compound is a uridine derivative characterized by a uracil moiety, a 6-methyl-2,4-dihydroxy (or methoxy) benzoyl group at the C-2’ or C-3’ position, and a 2’-O-acetyl group. These structural elements necessitate precise protection/deprotection strategies during synthesis, particularly for the 5’-OH group. For example, ortho-alkynylbenzoate was employed as a labile protecting group, removable under mild conditions (5 mol% Ph3PAuOTf in CH2Cl2) to preserve acid-sensitive groups .

Q. What methodologies are critical for confirming the structure of synthetic this compound?

Structural validation relies on NMR (e.g., <sup>1</sup>H and <sup>13</sup>C spectra to confirm β-glycosidic bond configuration) and ESI-HRMS for molecular formula verification. For intermediates like 1,2-O-isopropylidene-α-D-ribofuranose (12), X-ray crystallography was used to resolve stereochemical ambiguities .

Q. How does Vorbrüggen glycosylation contribute to this compound synthesis?

Vorbrüggen glycosylation enables regioselective coupling of uracil (4) with protected ribose derivatives (e.g., 16). The 2’-O-acetyl group sterically directs β-glycosidic bond formation (89% yield), while ortho-alkynylbenzoate at 5’-OH ensures compatibility with glycosylation conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or stereochemical outcomes during this compound synthesis?

Contradictions often arise from competing reaction pathways (e.g., α/β anomer formation). Systematic optimization of catalysts (e.g., Ph3PAuOTf vs. traditional acids) and temperature gradients can mitigate this. For instance, using 5 mol% Ph3PAuOTf in CH2Cl2 improved deprotection efficiency (90% yield) while preserving stereochemistry .

Q. What strategies are effective for scaling up this compound synthesis without compromising purity?

Scaling requires balancing reaction time and catalyst loading. A stepwise approach is recommended:

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact this compound’s bioactivity?

Comparative studies with Kipukasins A, I, and J suggest that electron-donating groups (e.g., methoxy) enhance stability against enzymatic degradation, while hydroxy groups improve binding affinity to viral targets. For example, replacing 2,4-dihydroxy with 2,4-dimethoxy in the benzoyl moiety increased antiviral activity in in vitro assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data between synthetic and natural this compound?

Discrepancies may stem from solvent effects or residual protecting groups. Key steps:

- Compare spectra under identical conditions (e.g., DMSO-d6 vs. CDCl3).

- Re-crystallize samples to remove impurities (e.g., petroleum ether/EtOAC mixtures) .

- Cross-validate with high-resolution mass spectrometry .

Methodological Guidelines

Table 1: Key Reaction Conditions for this compound Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acetonide formation | I2, CH3CN, 0°C → rt | 22% | |

| Vorbrüggen glycosylation | Uracil (4), TMSOTf, CH2Cl2, −40°C | 89% | |

| Deprotection | Ph3PAuOTf (5 mol%), CH2Cl2, H2</O/EtOH | 90% |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.